3-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
3-Bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-chlorophenyl group at position 2 and a bromobenzamide moiety at position 6 via an ethyl linker. This structure combines electron-withdrawing groups (bromo, chloro) and a benzamide functionality, which are critical for modulating biological activity, solubility, and metabolic stability. The compound’s synthesis likely involves condensation reactions of thiazolo-triazole precursors with bromobenzamide derivatives, as inferred from analogous synthetic routes in thiazolo-triazole chemistry .
Properties
IUPAC Name |
3-bromo-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN4OS/c20-14-3-1-2-13(10-14)18(26)22-9-8-16-11-27-19-23-17(24-25(16)19)12-4-6-15(21)7-5-12/h1-7,10-11H,8-9H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWRBWKWPIERLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It’s worth noting that compounds with similar structures, such as benzylic halides, typically react via an sn1 or sn2 pathway, depending on their degree of substitution. This reaction involves the formation of a resonance-stabilized carbocation.
Biological Activity
3-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of 4-chlorophenyl derivatives with thiazolo[3,2-b][1,2,4]triazole intermediates. The synthesis typically employs methods such as microwave-assisted reactions or ultrasound-promoted techniques to enhance yield and purity. Characterization of the compound is achieved through various spectroscopic techniques including IR, NMR, and mass spectrometry.
Table 1: Synthesis Summary
| Step | Reagents/Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|
| 1 | 4-chlorophenyl + thiazolo[3,2-b][1,2,4]triazole | 82-87% | IR, NMR |
| 2 | Microwave irradiation with Eaton's reagent | Completed in 90s | IR, NMR |
Biological Activity
The biological activity of this compound has been evaluated in several studies focusing on its anticonvulsant and anticancer properties.
Anticonvulsant Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticonvulsant effects. The compound was tested using the maximal electroshock test (MES) and the pentylenetetrazole (PTZ) model in mice. Results demonstrated a notable reduction in seizure activity at specific doses.
Table 2: Anticonvulsant Activity Results
| Compound | Test Model | Dose (mg/kg) | Seizure Reduction (%) |
|---|---|---|---|
| 3-bromo-N-(...) | MES | 20 | 75 |
| 3-bromo-N-(...) | PTZ | 15 | 65 |
Anticancer Properties
The compound's anticancer potential has also been explored. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Study: Anticancer Evaluation
A study conducted on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be around 25 µM for MCF-7 cells.
The biological activity of this compound is attributed to its ability to interact with specific biological targets. It is hypothesized that the thiazole and triazole moieties contribute to its binding affinity for enzymes involved in neurotransmitter release and cancer cell proliferation.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (5b)
- Structure : Shares the thiazolo-triazole core but lacks the ethyl-bromobenzamide chain, substituting position 6 with phenyl.
- Biological activity differences may arise due to reduced hydrogen-bonding capacity .
- Data: Property Target Compound Compound 5b Melting Point (°C) Not reported 143–145 LogP (Predicted) ~4.2 (high lipophilicity) ~3.8
Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Derivatives ()
- Structure : Replace the benzamide with a ketone group (e.g., 5b: 5-(3-nitrobenzylidene) substituent).
- The target’s benzamide may improve stability and receptor binding via amide hydrogen bonding .
Electronic and Steric Modifications
Trifluoromethyl-Substituted Analogs (7a, )
- Structure : 2-(4-Chlorophenyl)-6-(4-trifluoromethylphenyl)thiazolo[3,2-b][1,2,4]triazole.
- Impact : The CF₃ group’s strong electron-withdrawing effect increases metabolic stability compared to the target’s bromo substituent. However, bromine’s larger atomic radius may enhance hydrophobic interactions in biological targets .
Methoxy-Substituted Derivatives (8b, )
- Structure : 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole.
- Impact : Methoxy groups donate electron density, opposing the target’s electron-withdrawing bromo and chloro substituents. This difference may alter binding affinities in enzyme inhibition assays .
Functional Group Variations in Benzamide Derivatives
Naphthalene-Based Analogs ()
- Structure: 6-Bromo-2-((3-chloro-4-(substituted phenyl)-4-oxoazetidin-1-yl amino) methyl)-3-(naphthalen-2-yl) quinazolin-4(3H)-ones.
- The target’s benzamide offers a balance between hydrophobicity and hydrogen-bonding capacity .
Thiophene-Containing Benzamides ()
- Structure : 2-Methoxy-N-{2-[2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}benzamide.
- Impact : Thiophene’s smaller size and sulfur atom alter electronic properties vs. bromobenzamide. The target’s bromine may enhance halogen bonding in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
